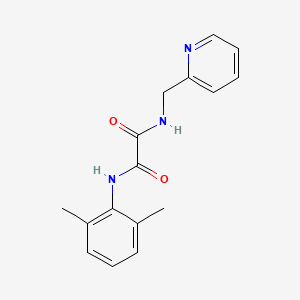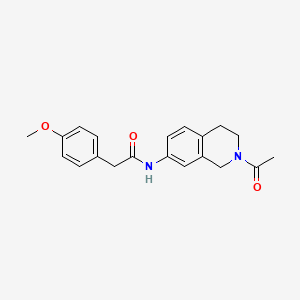![molecular formula C6H14Cl2N2 B2531013 Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride CAS No. 2445790-49-6](/img/structure/B2531013.png)
Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride is a chemical compound that is part of the bicyclo hexane family . These compounds are increasingly important in the development of bio-active compounds .
Synthesis Analysis
The synthesis of Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride involves an efficient and modular approach . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .Molecular Structure Analysis
The molecular structure of Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride is represented by the Inchi Code: 1S/C6H12N2.2ClH/c7-5-1-2-6(8,3-5)4-5;;/h1-4,7-8H2;2*1H .Physical And Chemical Properties Analysis
The physical form of Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride is a powder . It has a molecular weight of 185.1 . The compound is stored at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Bicyclo[2.1.1]hexanes serve as valuable building blocks in drug discovery due to their unique structural features. Researchers have explored their use as bioisosteres for ortho-substituted benzene rings. For instance, the incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into fungicides like boscalid, bixafen, and fluxapyroxad has been successful . These compounds exhibit promising biological activity and solubility properties.
Photochemistry and Modular Synthesis
Efficient and modular synthetic routes have been developed to access new 1,2-disubstituted bicyclo[2.1.1]hexane modules. Photochemical methods, such as [2 + 2] cycloadditions, enable the creation of diverse building blocks. These modules can be readily derivatized, expanding the sp3-rich chemical space .
Late-Stage Functionalization
Researchers have harnessed bicyclo[2.1.1]hexanes for late-stage modifications of natural products. This strategy allows the introduction of functional groups onto the bicyclohexane framework, leading to novel derivatives that were previously inaccessible .
Titanium-Catalyzed Cycloadditions
Titanium-catalyzed [2σ + 2π] cycloadditions have been employed to synthesize bicyclo[2.1.1]hexanes with various substitution patterns. These reactions provide a unified approach to accessing diverse derivatives, expanding the toolbox for chemical synthesis .
Unified Access to Bicyclo[2.1.1]hexanes
Photocatalytic cycloaddition reactions have been developed, allowing the synthesis of bicyclo[2.1.1]hexanes with 11 distinct substitution patterns. This method provides a versatile route for accessing these intriguing structures .
Safety and Hazards
Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride has several safety precautions associated with it. The compound has hazard statements H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride and similar compounds are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view , indicating potential for future research and development in this area.
Propriétés
IUPAC Name |
bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-1-2-6(8,3-5)4-5;;/h1-4,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTRWAASUQCTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)
![4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2530935.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)
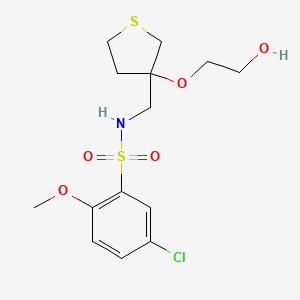
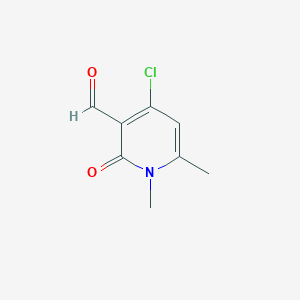


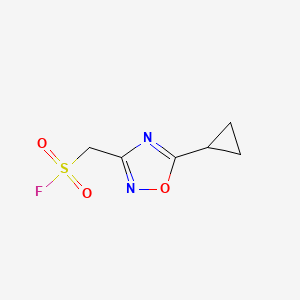
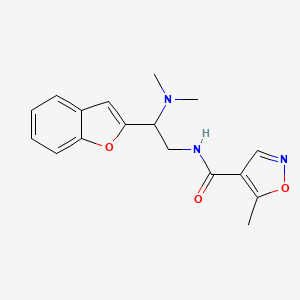
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)
